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Get Quote

The structure of N-hexadecylaniline consists of a primary aromatic amine group (-NH₂) attached to a

phenyl ring, which is in turn connected to a long, 16-carbon aliphatic chain. The IR spectrum will

consequently show characteristic absorptions from both the aromatic and aliphatic regions [1].

The table below summarizes the key absorption bands you can expect to find and their molecular

assignments.

Frequency Range
(cm⁻¹)

Intensity / Appearance Assignment / Functional Group

~3400-3300 Medium, sharp (often

doublet)

N-H Stretch, primary aromatic amine [2]

~3100-3000 Weak to medium C-H Stretch, aromatic ring [1] [2]

~2950-2850 Strong to medium C-H Stretch, aliphatic (CH₃, CH₂) [2]

~1650-1580 Medium N-H Bend (primary amine); can overlap with C=C

[2]

~1620-1580 Medium C=C Stretch, aromatic ring [2]

~1520-1480 Medium C=C Stretch, aromatic ring [2]
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Frequency Range
(cm⁻¹)

Intensity / Appearance Assignment / Functional Group

~1300-1000 Variable C-N Stretch, aromatic amine [2]

~900-670 Strong, multiple bands C-H "Out-of-plane" Bending, aromatic ring
substitution pattern [2]

To systematically analyze an IR spectrum, you can follow the logical workflow below.
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Start IR Spectrum Analysis

Check High-Frequency Region
(4000-2700 cm⁻¹)

Look for O-H, N-H, C-H stretches

Inspect the Carbonyl Region
(1800-1650 cm⁻¹)

Look for strong C=O 'sword' peak

No C=O?

Analyze Fingerprint Region
(1500-500 cm⁻¹)

Identify C=C, C-N, aromatic bends

Correlate All Findings
Combine data from all regions
for final functional group ID

Functional Groups Identified

Click to download full resolution via product page

Figure 1: A sequential workflow for interpreting an infrared spectrum.

Experimental Protocol for IR Spectroscopy

For researchers needing to obtain and analyze an IR spectrum, here is a detailed methodological overview.
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Sample Preparation: For a solid like N-hexadecylaniline, the KBr pellet method is standard. Finely

grind 1-2 mg of the pure sample with 200-300 mg of dry potassium bromide (KBr). Press the mixture
under high pressure (approximately 8-10 tons) for a few minutes to form a transparent pellet. Ensure

the equipment is clean and dry to avoid water vapor interference [3].
Instrumentation and Data Collection: Use an FTIR spectrometer. Acquire a background spectrum

with a pure KBr pellet. Then, place the sample pellet in the holder and run the analysis. Typical
parameters are 4 cm⁻¹ resolution and 16-32 scans to improve the signal-to-noise ratio [3].

Data Interpretation Workflow: Follow the steps in Figure 1.
Prioritize Key Regions: Focus first on the high-frequency region (X-H stretches) and the

carbonyl region, as these provide the most diagnostic information [1].
Identify Negative Evidence: The absence of a strong, broad O-H band around 3300 cm⁻¹ and

a strong C=O band around 1700 cm⁻¹ helps rule out alcohols, carboxylic acids, and other
carbonyl-containing compounds [1].

Corroborate with Structure: For N-hexadecylaniline, confirm the presence of both the
aromatic amine (twin N-H peaks) and the long aliphatic chain (strong C-H stretches below 3000

cm⁻¹) [2].
Consult Reference Tables: Use detailed correlation tables to assign peaks in the fingerprint

region and confirm the aromatic substitution pattern [2].

Key Technical Considerations for Researchers

Primary Amine vs. Secondary Amine: A primary amine (like in N-hexadecylaniline) typically shows

two sharp peaks for the N-H stretch, while a secondary amine shows only one. This is a key
diagnostic feature [1] [2].

Aromatic C-H Stretches: The relatively weak bands just above 3000 cm⁻¹ confirm the presence of
an sp² hybridized C-H bond, which is characteristic of an aromatic ring. In contrast, the strong bands

below 3000 cm⁻¹ are from the sp³ C-H bonds of the hexadecyl chain [1].
Analyzing the Fingerprint Region: The complex set of peaks between 900-670 cm⁻¹ (C-H out-of-

plane bending) is highly characteristic of the substitution pattern on the benzene ring. For a
monosubstituted benzene like aniline, a strong band near 690-710 cm⁻¹ and another at 730-770 cm⁻¹

are typically observed [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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